Product packaging for Methyl 2-ethyl-2-fluorobutanoate(Cat. No.:)

Methyl 2-ethyl-2-fluorobutanoate

Cat. No.: B8020435
M. Wt: 148.18 g/mol
InChI Key: BDYQZQAUYXYCJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-ethyl-2-fluorobutanoate is a fluorinated organic ester building block of significant interest in advanced agricultural and life science research. As a member of the fluorinated ester family, this compound is primarily investigated for its potential role in inducing abiotic stress tolerance in plants . Research into structurally similar compounds indicates that such molecules can function by modulating plant physiological responses, potentially enhancing resilience to environmental challenges such as drought and high salinity, and contributing to increased crop yield and survival rates . The incorporation of both fluorine and the ester functional group makes it a valuable intermediate for the synthesis of more complex molecules, including potential agrochemical compositions and pharmaceutical candidates . Researchers can utilize this compound to explore novel mechanisms of action and develop new formulations aimed at improving plant health and productivity. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13FO2 B8020435 Methyl 2-ethyl-2-fluorobutanoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-ethyl-2-fluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FO2/c1-4-7(8,5-2)6(9)10-3/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYQZQAUYXYCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for α Fluoro Esters

Electrophilic Fluorination Strategies for α-Fluoro Ester Scaffolds

Electrophilic fluorination involves the reaction of an electron-rich substrate, typically an enol or enolate derivative of the ester, with a reagent that serves as an "F+" source. wikipedia.org These methods have become increasingly popular due to the commercial availability of safer and more manageable N-F reagents, which have largely replaced hazardous options like elemental fluorine. wikipedia.org

Utilization of Acetyl Hypofluorite (B1221730) (AcOF) in α-Fluorocarboxylate Synthesis

Acetyl hypofluorite (AcOF) is a potent electrophilic fluorinating agent used for the synthesis of α-fluorocarboxylic esters. nih.govorganic-chemistry.org The standard approach involves the conversion of the parent ester or carboxylic acid into a more nucleophilic ketene (B1206846) silyl (B83357) acetal (B89532) intermediate. This enol derivative then readily reacts with AcOF, which is often prepared in situ from elemental fluorine, to yield the desired α-fluoro ester. nih.govacs.org

This methodology offers a significant advantage by circumventing common problems associated with nucleophilic fluorination, such as elimination and rearrangement side reactions. nih.govorganic-chemistry.org It is particularly effective for the synthesis of sterically hindered products, including α- and β-branched α-fluoro acid derivatives, which are often challenging to obtain through direct fluorination methods. nih.govacs.org The reactions are typically rapid, making the method suitable for the incorporation of isotopes like ¹⁸F for applications such as Positron Emission Tomography (PET). nih.govacs.org An example of this strategy is the synthesis of α-fluoroibuprofen. acs.org

Table 1: Examples of α-Fluorination using Acetyl Hypofluorite (AcOF)

Starting Material Derivative Product Key Advantage
Ketene Silyl Acetal of Ibuprofen α-Fluoroibuprofen Access to branched derivatives acs.org

This table is generated based on examples of similar reactions, as specific data for Methyl 2-ethyl-2-fluorobutanoate was not available in the search results.

Application of N-Fluorosulfonimides (e.g., Selectfluor) for the Electrophilic Fluorination of Enol Esters

N-Fluorosulfonimides, with Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) being a prominent example, are widely used for the electrophilic fluorination of enol esters. core.ac.uknih.gov These reagents are stable, easy-to-handle solids that effectively fluorinate enol esters under mild conditions to produce α-fluoroketones, which are precursors or analogues to α-fluoro esters. core.ac.uknih.gov The fluorination of steroid enol acetates is a common industrial application of this methodology. nih.gov

Mechanistic studies involving detailed kinetic experiments suggest that the fluorination of enol esters with Selectfluor proceeds through a polar, two-electron Sₙ2-type mechanism, rather than a single-electron transfer (SET) process. core.ac.uknih.govresearchgate.net The reaction involves an oxygen-stabilized carbenium ion intermediate. nih.gov Kinetic data for the fluorination of various steroid enol acetates have been determined, providing insight into the reactivity and mechanism of these transformations. nih.gov

Table 2: Kinetic Data for Fluorination of Steroid Enol Acetates with N-F Reagents

Steroid Enol Acetate N-F Reagent Rate Constant (k₂) at 25°C (M⁻¹s⁻¹)
Progesterone (B1679170) enol acetate Selectfluor™ 0.046
Testosterone enol acetate Selectfluor™ 0.016
Cholestenone enol acetate Selectfluor™ 0.017

Source: Data derived from kinetic studies on steroid derivatives. nih.gov

Catalytic Decarboxylative Fluorination Approaches

Catalytic decarboxylative fluorination has emerged as a powerful strategy for the synthesis of organofluorine compounds from readily available carboxylic acids or their derivatives. nih.gov These methods can be promoted by transition metals or by photoredox catalysis. nih.govorganic-chemistry.org

One approach involves the silver(I)-catalyzed decarboxylative fluorination of aliphatic carboxylic acids using Selectfluor®. nih.gov The proposed mechanism involves the oxidation of Ag(I) to a high-valent silver-fluoride species, which then engages in a cycle involving radical intermediates to deliver the fluorinated product. nih.gov This method has been successfully applied to synthesize di- and trifluoromethylarenes from the corresponding α-fluoroarylacetic acids. nih.gov

Alternatively, visible-light photoredox catalysis can achieve the direct conversion of aliphatic carboxylic acids to alkyl fluorides. organic-chemistry.orgprinceton.edu In this process, a photocatalyst, such as an iridium complex, absorbs light and initiates a redox-neutral cycle. The carboxylic acid is oxidized, leading to a carboxyl radical that rapidly extrudes carbon dioxide. The resulting alkyl radical is then trapped by a fluorine atom source, like Selectfluor®, to form the C-F bond. organic-chemistry.orgprinceton.edu This method is valued for its operational simplicity and broad substrate scope. organic-chemistry.org

Nucleophilic Fluorination Pathways Towards α-Fluoro Esters

Nucleophilic fluorination involves the displacement of a leaving group at the α-position of an ester with a fluoride (B91410) ion (F⁻). This approach often utilizes alkali metal fluorides like potassium fluoride (KF) as the fluorine source. A primary challenge is the low solubility and nucleophilicity of KF in organic solvents. nsf.gov

Investigation of KF-Accelerated Nucleophilic Fluorinations with Ion Pair Promoters

To overcome the inherent low reactivity of potassium fluoride, specialized promoters are employed. A recent strategy involves the use of "unbalanced ion pair" promoters, such as tetrabutylammonium (B224687) sulfate. organic-chemistry.orgacs.orgnih.gov These promoters consist of a large, bulky, charge-delocalized cation and a small, charge-localized anion. organic-chemistry.orgacs.org This combination enhances the solubility and dissociation of KF in organic solvents like tert-butanol, thereby greatly accelerating the rate of nucleophilic substitution reactions. nsf.govorganic-chemistry.org

This method has proven effective for the fluorination of various alkyl electrophiles, including those with mesylate and bromide leaving groups, with minimal side reactions. organic-chemistry.org A significant advantage is the ability to immobilize the ion pair promoter on a polymer support, such as an ion-exchange resin. This allows for easy recovery and recycling of the catalyst and its application in continuous flow systems, making the process more cost-effective and scalable. organic-chemistry.orgacs.org

Table 3: Effect of Unbalanced Ion Pair Promoters on Nucleophilic Fluorination

Promoter Type Cation Characteristic Anion Characteristic Effect on KF Reactivity
Unbalanced Ion Pair Bulky, charge-delocalized Small, charge-localized Greatly accelerates fluorination organic-chemistry.orgacs.org

Source: Based on principles described in the cited literature. organic-chemistry.orgacs.org

Copper-Catalyzed H-F Insertion into α-Diazocarbonyl Compounds for α-Fluoro Carbonyl Derivatives

A novel approach for the synthesis of α-fluoro carbonyl compounds, including esters, is the copper-catalyzed insertion into the hydrogen-fluoride (H-F) bond. acs.orgorganic-chemistry.orgnih.gov This method utilizes α-diazocarbonyl compounds as substrates, potassium fluoride (KF) as the nucleophilic fluoride source, and hexafluoroisopropanol (HFIP) as a proton source. acs.orgorganic-chemistry.org

The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups, making it suitable for the late-stage fluorination of complex molecules. organic-chemistry.orgprinceton.edu The α-diazo functionality reacts with the copper catalyst to form an electrophilic copper carbene intermediate. This intermediate then reacts with the fluoride ion and a proton from HFIP to generate the α-fluoro product. princeton.edu A key feature of this method is its adaptability to radiofluorination using [¹⁸F]KF, providing a direct route to ¹⁸F-labeled biomolecules for PET imaging. acs.orgnih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Acetyl hypofluorite
¹⁸F
α-fluoroibuprofen
Methyl 2-fluoro-3,3,3-triphenylpropionate
Selectfluor
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)
Potassium fluoride
Tetrabutylammonium sulfate
Hexafluoroisopropanol

Radical Fluorination Processes for Ester Synthesis

Radical fluorination has emerged as a powerful tool for the formation of carbon-fluorine bonds, offering alternative pathways to traditional nucleophilic and electrophilic methods. These processes typically involve the generation of a carbon-centered radical which then reacts with a fluorine atom source.

One common strategy is the decarboxylative fluorination of carboxylic acids, which can be initiated by photoredox catalysis. In this approach, visible light is used to excite a photocatalyst, which then induces the single-electron oxidation of a carboxylate to a carboxyl radical. This radical readily extrudes carbon dioxide to form an alkyl radical, which is subsequently trapped by a fluorine-donating reagent like Selectfluor to yield the fluorinated alkane. While this method is broadly applicable to a wide range of carboxylic acids, its direct application to the synthesis of α-fluoro esters from their corresponding malonic acid monoesters is a viable consideration.

Other Novel Synthetic Routes for α-Fluoro Ester Derivatives

Beyond classical and radical approaches, several innovative methods have been developed for the synthesis of α-fluoro ester derivatives, including one-pot strategies and charge-transfer complex induced reactions.

One-Pot Reaction Strategies for α-Fluoro-α,β-Unsaturated Esters

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by reducing the number of workup and purification steps. For the preparation of α-fluoro-α,β-unsaturated esters, a notable one-pot procedure involves the reaction of aldehydes or ketones with diethyl chloromalonate in the presence of "spray-dried" potassium fluoride in a sulfolane (B150427) system. nih.gov This method provides a direct route to these valuable fluorinated building blocks. Another approach is the reductive Horner-Wadsworth-Emmons olefination, where an ester is partially reduced in situ to an aldehyde, which then undergoes olefination to yield an α,β-unsaturated ester. rsc.org This can be adapted for α-fluoro derivatives.

Charge-Transfer Complex Induced Fluorination of Carboxylic Acid Derivatives

A novel strategy for fluorination involves the use of charge-transfer complexes. For instance, a charge-transfer complex formed between Selectfluor and 4-(dimethylamino)pyridine (DMAP) can induce the fluorination of phenylacetic acid derivatives. acs.org The reaction outcome is highly dependent on the solvent. In aqueous media, a single-electron transfer (SET) process leads to decarboxylative fluorination. acs.org Conversely, under non-aqueous conditions, a hydrogen atom transfer (HAT) mechanism is proposed to dominate, resulting in the formation of α-fluoro-α-arylcarboxylic acids. acs.org This solvent-dependent switch in mechanism highlights the tunability of these reactions. While this specific example focuses on aryl-substituted acids, the underlying principle of charge-transfer complex induced fluorination holds promise for broader applications in the synthesis of other α-fluoro carboxylic acid derivatives. acs.org

Mechanistic Investigations of Fluorination Reactions

Elucidation of Reaction Pathways in Electrophilic Fluorination Processes

Electrophilic fluorination is a common strategy for the synthesis of α-fluoro carbonyl compounds. This process typically involves the reaction of an enolate or enol equivalent with an electrophilic fluorine source, such as N-fluorodibenzenesulfonimide (NFSI) or Selectfluor.

Mechanistic studies have been conducted to understand the stereochemical outcome of electrophilic fluorination. For instance, in the fluorination of glycals with Selectfluor-type reagents, it was found that Selectfluor adds in a syn manner, leading to a 1-[TEDA-CH2Cl]-2-fluoro saccharide intermediate that can then anomerize. nih.gov The stereoselectivity of these reactions can be influenced by the choice of protective groups on the substrate. nih.gov Furthermore, the use of a hypersensitive radical probe in these studies indicated that the reaction likely proceeds without the involvement of a single electron transfer (SET) process. nih.gov

In the context of forming tertiary α-fluoroesters, a method involving the catalytic asymmetric coupling of aryl alkyl ketenes with NFSI has been developed. nih.gov Mechanistic investigations suggest a "chiral enolate" pathway. nih.gov In this proposed mechanism, a chiral nucleophilic catalyst adds to the ketene (B1206846) to form a chiral enolate. This enolate is then fluorinated by NFSI in the turnover-limiting step to produce an enantioenriched N-acylpyridinium salt. Subsequent reaction with a phenoxide releases the tertiary α-fluoroester and regenerates the catalyst. nih.gov

The development of photoredox-catalyzed carbofluorination of dehydroalanine (B155165) derivatives provides another avenue to α-fluoro-α-amino acids. nih.gov A plausible mechanism involves the generation of an alkyl radical via photoredox catalysis, which then undergoes a radical conjugate addition to the dehydroalanine. The resulting α-amino radical is subsequently trapped by an electrophilic fluorine source like Selectfluor to yield the desired product. nih.gov

The choice of the electrophilic fluorinating agent can also be critical. A variety of N-F reagents have been developed and their reactivity has been evaluated in kinetic studies. nih.gov For example, the fluorination of steroid enol acetates has been studied with several N-F reagents, and the relative rate constants were found to correlate well with established reactivity scales. nih.gov

Understanding Nucleophilic Fluorination Mechanisms and Intermediates

Nucleophilic fluorination offers a complementary approach to the synthesis of fluorinated organic molecules. This method involves the displacement of a leaving group by a nucleophilic fluoride (B91410) source. A significant challenge in nucleophilic fluorination is the often low nucleophilicity and high basicity of the fluoride ion. ucla.edu

The S\textsubscript{N}2 pathway is a common mechanism in nucleophilic fluorination. numberanalytics.comnih.gov For instance, the synthesis of fluorine-18 (B77423) labeled fluoroform from an N-difluoromethyltriazolium triflate precursor is proposed to proceed via an S\textsubscript{N}2 mechanism. nih.gov In this case, the fluoride ion attacks the difluoromethyl group, leading to the formation of fluoroform. nih.gov Computational and experimental studies have been employed to understand the competition between the desired S\textsubscript{N}2 pathway and potential side reactions, such as the formation of difluorocarbene. nih.gov

The nature of the substrate and the reaction conditions play a crucial role in determining the operative mechanism. For some aromatic systems, nucleophilic aromatic substitution (S\textsubscript{N}Ar) can occur. science.gov Theoretical studies suggest that for many chlorinated and brominated aromatics, the mechanism involves nucleophilic addition to form an anionic intermediate. In contrast, for most fluorinated aromatics, a concerted substitution mechanism is predicted to be favored. science.gov

Recent advancements have demonstrated that organic superbases can catalyze the concerted S\textsubscript{N}Ar reactions of aryl fluorides. acs.org The proposed mechanism involves the deprotonation of the nucleophile by the superbase to form an ionic intermediate. This intermediate then undergoes substitution on the aryl fluoride, regenerating the catalyst and producing the arylated product. acs.org

In the synthesis of α-fluorocarbonyl compounds, a novel approach involves reversing the polarity of the traditional enolate intermediate to an "enolate-like" species, enabling the use of nucleophilic fluorinating agents for α-C-H fluorination of amides. nih.gov

Kinetic Studies and Reaction Monitoring in α-Fluoro Ester Formation

Kinetic studies are instrumental in understanding the rates and mechanisms of chemical reactions, including the formation of α-fluoro esters. These studies provide valuable data on how factors like temperature, reactant concentrations, and catalysts influence the reaction progress.

For example, kinetic studies on the electrophilic fluorination of steroid enol acetates with various N-F reagents have been performed using techniques like ¹H NMR spectroscopy and UV/Vis spectrophotometry. nih.gov These studies allowed for the determination of absolute and relative rate constants, providing a quantitative measure of the reactivity of different fluorinating agents. nih.gov The effect of additives, such as methanol (B129727) and water, on the kinetics of these reactions has also been investigated. nih.gov

In the context of esterification reactions in general, kinetic models such as the pseudo-homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood-Hougen-Watson (LHHW) models are often used to correlate experimental data. mdpi.com These models can help to identify the rate-limiting step of the reaction, which could be the surface reaction on a heterogeneous catalyst, for instance. mdpi.com The influence of temperature on the reaction rate is a key parameter determined from kinetic studies, often showing that the initial reaction rate increases significantly with temperature. mdpi.com

The monitoring of reaction progress is crucial for optimizing reaction conditions and understanding the formation of intermediates and byproducts. Techniques like NMR and mass spectrometry are invaluable for tracking the concentrations of reactants, products, and any transient species over time. nih.gov For instance, in the fluorination of progesterone (B1679170) enol acetate, NMR spectroscopy was used to determine the ratio of α- and β-isomers formed. nih.gov

Kinetic data can also shed light on the thermodynamics of the reaction. By studying the reaction at different temperatures, thermodynamic parameters such as the standard enthalpy and entropy of the reaction can be determined. mdpi.com For example, the esterification of 1-methoxy-2-propanol (B31579) and acetic acid was found to be an exothermic reaction. mdpi.com

Reactivity and Chemical Transformations of α Fluoro Esters

C-F Bond Activation and Subsequent Functionalization Strategies

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its activation a considerable challenge. baranlab.org However, the transformation of fluorinated moieties into other functional groups is crucial for synthesis. springernature.com Several strategies have been developed to activate the C-F bond in α-fluoro esters, enabling their use as versatile building blocks. baranlab.orgresearchgate.net

One successful approach involves photocatalysis. For instance, the activation of the C-F bond in trifluoroacetic esters can be achieved using a photocatalytically generated diaminoalkyl radical under visible light. organic-chemistry.org This method facilitates the hydrofluoroalkylation of alkenes, where the C-F bond cleavage occurs through a single electron reduction coupled with fluoride (B91410) transfer. organic-chemistry.org Similarly, a photochemical defluorinative alkylation (DFA) of perfluorinated esters like ethyl trifluoroacetate (B77799) has been developed. nih.gov This protocol uses a Hantzsch ester anion under photoexcitation to achieve C-F bond activation. researchgate.net

Transition-metal-free methods have also proven effective. Silyl (B83357) radicals, generated in situ from silylboronates, can enable the carbosilylation of alkenes by selectively activating the C-F bond of organic fluorides under mild conditions. springernature.com This process is believed to occur via a single-electron transfer (SET)/radical-mediated pathway. springernature.com Furthermore, organometallic reagents, particularly highly reactive ones, are capable of activating the inert C-F bond. researchgate.net Cryogenic organometallic chemistry, for example, allows for the high-yielding arylation, alkylation, and alkenylation of alkyl fluorides by mitigating common side reactions like elimination. acs.org

The activation of C-F bonds in α-trifluoromethyl carbonyl compounds, such as trifluoroacetates, is particularly valuable as it allows them to be used as bifunctional synthons. nih.gov Following a defluorinative functionalization, the resulting gem-difluoro ester can undergo further transformations, providing access to highly decorated fluorine-containing molecules. nih.govnih.gov

Summary of C-F Bond Activation Strategies for α-Fluoro Esters

Activation MethodReagents/ConditionsSubsequent FunctionalizationKey FeaturesCitation
Photocatalysis (Diaminoalkyl Radical)Trimethyltriazinane, Visible LightHydrofluoroalkylation of AlkenesMetal-free, mild conditions. organic-chemistry.org
Photocatalysis (DFA)Benzophenone, Sodium Formate, 390 nm lightDefluorinative Alkylation of AlkenesEfficient for preparing α,α-difluorocarbonyls. nih.gov
Silyl RadicalsSilylboronates, KOtBuCarbosilylation of AlkenesTransition-metal-free, room temperature. springernature.com
Organometallic ReagentsTrimesitylaluminum, Low TemperatureArylation, Alkylation, AlkenylationHigh yields, suppresses elimination. acs.org

Electron-Induced Reactions and Dissociative Electron Attachment in Fluorinated Esters

Low-energy electrons (LEEs) can induce chemical reactions in fluorinated esters through a process known as dissociative electron attachment (DEA). researchgate.netquantemol.com In DEA, a molecule captures a free electron to form a temporary negative ion (TNI), which can then spontaneously dissociate into a stable anion and one or more neutral fragments. quantemol.comqub.ac.uk This process is most efficient at very low electron energies, often near 0 eV. nih.gov

Studies on fluorinated acetic acid esters, such as methyl trifluoroacetate and ethyl trifluoroacetate, reveal that DEA leads to a variety of unimolecular reactions. researchgate.net A prominent fragmentation pathway is the rupture of the O-R ester bond, resulting in the formation of a carboxylate anion (e.g., CF₃COO⁻). researchgate.net This demonstrates that the cleavage of the O-alkyl bond is a significant channel in the DEA of these esters. researchgate.net

Another observed reaction involves more complex rearrangements. For example, in methyl trifluoroacetate and ethyl trifluoroacetate, a fragment ion of the form [CF₂COO]⁻ is generated. This is proposed to arise from a reaction involving multiple bond cleavages and rearrangement within the temporary negative ion, ultimately leading to the formation of a neutral halocarbon like methyl fluoride or ethyl fluoride. researchgate.net

The loss of a neutral hydrogen atom to form an [M-H]⁻ anion is another possible channel, though it is highly selective. In a study comparing different fluorinated esters, this pathway was only observed when the acetyl group contained hydrogen, such as in methyl 2,2,2-trifluoroethyl acetate, indicating that dehydrogenation occurs specifically at the CH₃ site. researchgate.net In some cases, the formation of neutral, stable molecules like HF can provide the necessary energy to drive DEA processes that might otherwise be inaccessible at low electron energies. nih.gov

Fragment Ions Observed in Dissociative Electron Attachment to Fluorinated Esters

Parent MoleculeObserved Fragment IonProposed Neutral Product(s)Citation
CF₃COOCH₃CF₃COO⁻CH₃ researchgate.net
CF₃COOC₂H₅CF₃COO⁻C₂H₅ researchgate.net
CF₃COOCH₃[CF₂COO]⁻CH₃F researchgate.net
CH₃COOCH₂CF₃[M-H]⁻H researchgate.net
FluorodeoxyglucoseF⁻Remaining molecular fragment nih.gov

Transformations Involving Deprotonation and Deacylation of α-Fluoro Ester Precursors

The acidity of protons at the α-position to a carbonyl group is a key factor in many carbon-carbon bond-forming reactions. The presence of an α-fluorine atom significantly influences this acidity. While fluorine is highly electronegative, leading to a strong inductive electron-withdrawing effect, it is less effective at stabilizing an adjacent carbanion compared to chlorine. rsc.org This is due to the repulsion between the lone-pair electrons of the carbanion and the electron-rich fluorine atom. rsc.org

Despite this, deprotonation of α-fluoro esters can be achieved using strong, non-nucleophilic bases. For example, lithium hexamethyldisilazide (LiHMDS) has been used to deprotonate carbonyl compounds to facilitate reactions like α-difluoromethylation. rsc.org The choice of the metal counterion is crucial; the Lewis acidic lithium cation is believed to play a key role in promoting the reaction. rsc.org For a compound like Methyl 2-ethyl-2-fluorobutanoate, there are no α-protons to be removed, so this specific transformation would not apply. However, related α-fluoro esters with available protons can undergo such deprotonation to form enolates, which are powerful nucleophiles for various synthetic transformations.

Deacylation reactions are also a fundamental transformation of esters. These reactions typically involve nucleophilic attack at the carbonyl carbon, followed by the departure of the alkoxy group. While specific studies on the deacylation of this compound are not prevalent, the general principles of ester reactivity apply. The electron-withdrawing nature of the α-fluoro substituent would likely make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to its non-fluorinated analog, ethyl 2-ethylbutanoate.

Hydrofluoroalkylation Reactions of Fluorinated Esters with Alkenes

Hydrofluoroalkylation is a powerful reaction that installs a fluoroalkyl group and a hydrogen atom across a double bond. researchgate.netnih.gov This transformation provides direct access to a wide range of valuable fluorinated molecules from simple alkene feedstocks. nih.gov Recent advances have focused on photocatalytic methods that utilize readily available fluorinated compounds, including α-fluoro esters, as the source of the fluoroalkyl radical. researchgate.net

One notable strategy involves the photocatalytic hydrofluoroalkylation of alkenes using fluoroalkyl carboxylic acids. researchgate.netnih.gov A postulated mechanism involves the light-induced homolytic cleavage of a fluoroalkyl carboxylate, which then extrudes carbon dioxide to generate a fluoroalkyl radical. This radical adds to the alkene, and the resulting alkyl radical is then quenched by a hydrogen atom transfer (HAT) agent, such as a thiol co-catalyst, to yield the final product. researchgate.net

Direct use of fluorinated esters is also possible. A method for the reductive difluoromethylation of alkenes has been developed using a photocatalytic system. researchgate.net Furthermore, photochemical defluorinative alkylation (DFA) of perfluorinated esters like ethyl trifluoroacetate and ethyl difluoroacetate (B1230586) with alkenes has been demonstrated. nih.gov This reaction proceeds via a radical chain reduction, initiated by a HAT process, to achieve the hydroalkylation of both unactivated and electron-rich alkenes. nih.gov For example, ethyl difluoroacetate, though less reactive than its trifluoro-counterpart, can effectively react with various alkenes to produce α-monofluoro esters. nih.gov

Examples of Hydrofluoroalkylation of Alkenes with Fluorinated Esters

Fluorinated EsterAlkeneProduct TypeConditionsCitation
Ethyl TrifluoroacetateElectron-rich Alkenes (e.g., Enamides)α,α-Difluoro EsterPhotochemical DFA nih.gov
Ethyl DifluoroacetateVarious Alkenesα-Monofluoro EsterPhotochemical DFA (increased loading/time) nih.gov
Ethyl PentafluoropropionateVarious AlkenesRegioselective Defluorinative Alkylation ProductPhotochemical DFA nih.gov
Trifluoroacetic EstersVarious AlkenesDifluorinated ProductsPhotocatalysis, Trimethyltriazinane organic-chemistry.org

Analysis of Unique Fluorine Effects on Reaction Outcomes and Chemoselectivity

The substitution of hydrogen with fluorine can dramatically alter the course of a chemical reaction, leading to new reactivities and selectivities not observed in their non-fluorinated counterparts. rsc.orgrsc.org These "fluorine effects" are a result of the unique electronic properties of the fluorine atom, which include a potent inductive electron-withdrawing effect (-I) and a potentially stabilizing electron-donating resonance effect (+M) via its lone pairs. rsc.org

One of the most counterintuitive effects is the ability of an α-fluorine to stabilize an adjacent carbocation. rsc.org This stabilization occurs through the interaction of a fluorine lone pair with the empty p-orbital of the carbocationic center, a form of resonance or "negative hyperconjugation". baranlab.org This effect can be so significant that the stability of fluorinated carbocations can be greater than that of the parent methyl cation. rsc.org

Conversely, an α-fluorine atom is less effective at stabilizing an adjacent carbanion than other halogens like chlorine. This is attributed to the strong repulsion between the lone pair of the carbanion and the electron-dense fluorine atom. rsc.org

In radical reactions, the effect of fluorine is also nuanced. Due to the lone-pair donation, fluoromethyl radicals have lower ionization potentials than the methyl radical. rsc.org However, the strong inductive effect makes radicals like the trifluoromethyl radical (CF₃•) highly electrophilic. rsc.org

These electronic influences are critical for achieving chemoselectivity. For instance, the selective activation of one C-F bond in a polyfluorinated compound while leaving others intact is a significant synthetic challenge that relies on subtle differences in reactivity. springernature.comacs.org The unique properties imparted by fluorine allow for the development of reactions that are orthogonal to traditional C-H or C-X (X = Cl, Br, I) bond functionalizations, providing powerful new tools for complex molecule synthesis. baranlab.org

Stereochemical Aspects and Chiral Synthesis of α Fluoro Esters

Enantioselective Fluorination of Carboxylic Acid Derivatives for Optically Active α-Fluoro Esters

A direct approach to optically active α-fluoro esters involves the enantioselective fluorination of carboxylic acid derivatives. This strategy has been advanced through the use of chiral catalysts that can differentiate between the two enantiotopic faces of a prochiral enolate.

One notable method involves a dual activation strategy, where a chiral nucleophile and an achiral transition metal complex work in tandem to generate dually activated ketene (B1206846) enolates from acid chlorides. nih.gov These intermediates are then efficiently fluorinated using electrophilic fluorine sources like N-fluorodibenzene­sulfonimide (NFSI). nih.gov This method is highly effective, providing a broad range of α-fluorinated products, including esters, amides, and carboxylic acids, in excellent yields and with high enantiomeric excess (ee), often exceeding 99%. nih.gov The versatility of this approach is demonstrated by the ability to generate different derivatives by simply changing the nucleophile used in the workup. nih.gov For instance, an alcohol quench yields esters, a water workup produces α-fluoro carboxylic acids, and an amine workup affords amides. nih.gov

Another powerful strategy employs planar chiral [2.2]paracyclophane-based isothiourea catalysts. These catalysts have proven highly efficient in the enantioselective fluorination of carboxylic acids, leading to a wide array of optically active α-fluoroesters with high yields and excellent enantioselectivities. Similarly, isothiourea-catalyzed fluorination of alkynyl-substituted acetic acids can produce optically active tertiary α-alkyl fluorides with up to 97% ee.

Table 1: Catalytic Enantioselective α-Fluorination of Carboxylic Acid Derivatives

Catalyst SystemSubstrateFluorinating AgentProductEnantiomeric Excess (ee)
Chiral Nucleophile + Transition MetalAcid ChlorideNFSIα-Fluoro Ester/Amide/AcidUp to >99%
Planar Chiral IsothioureaCarboxylic AcidElectrophilic Fluorine Sourceα-Fluoro EsterHigh
IsothioureaAlkynyl-substituted Acetic AcidElectrophilic Fluorine SourceTertiary α-Alkyl Fluoride (B91410)Up to 97%

This table summarizes different catalytic systems for the enantioselective fluorination of carboxylic acid derivatives, highlighting the high levels of stereocontrol achievable.

Diastereoselective Synthesis of α-Fluoro-β-Hydroxy Esters via Enantioselective Reformatsky-Type Reactions

The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, has been adapted for the enantioselective synthesis of α-fluoro-β-hydroxy esters. These products are valuable building blocks due to the presence of two adjacent stereocenters.

A significant breakthrough was the development of the first enantioselective Reformatsky-type reaction of ethyl iodofluoroacetate with alkyl aryl ketones. This reaction, mediated by diethylzinc (B1219324) in the presence of a chiral ligand, can achieve high diastereoselectivities and excellent enantioselectivities (93–95% ee) for the major diastereomer, particularly with ketones bearing large alkyl groups. thieme-connect.de For smaller alkyl groups, while the diastereoselectivity may be moderate, excellent enantioselectivities can still be obtained for both diastereomers (79–94% ee).

A chemoenzymatic approach offers an alternative route with high stereocontrol. The trans-o-hydroxybenzylidene pyruvate (B1213749) aldolase-catalyzed reaction between fluoropyruvate and various aldehydes produces aldol (B89426) adducts that, upon treatment with hydrogen peroxide, yield syn-configured α-fluoro-β-hydroxy carboxylic acids with greater than 98% ee. nih.govwhiterose.ac.uk This method provides complementary diastereoselectivity to some organocatalyzed syntheses that favor the anti products. nih.gov

Table 2: Enantioselective Reformatsky-Type and Aldolase-Catalyzed Synthesis of α-Fluoro-β-Hydroxy Esters

Reaction TypeSubstratesCatalyst/MediatorKey FeaturesDiastereoselectivityEnantiomeric Excess (ee)
Reformatsky-TypeEthyl iodofluoroacetate, Alkyl aryl ketonesDiethylzinc, Chiral LigandHigh for large alkyl groupsHigh93-95% (major)
Aldolase-CatalyzedFluoropyruvate, Aromatic aldehydestrans-o-hydroxybenzylidene pyruvate aldolasesyn-configurationHigh>98%

This table compares two distinct methods for the stereoselective synthesis of α-fluoro-β-hydroxy esters, showcasing their respective advantages in controlling stereochemistry.

Strategies for Stereocontrol in the Synthesis of α-Fluoro Esters

Achieving stereocontrol in the synthesis of α-fluoro esters is a multifaceted challenge that has been addressed through various innovative strategies beyond those already discussed. The choice of strategy often depends on the specific substitution pattern of the target molecule and the desired stereochemical outcome.

Organocatalysis has emerged as a powerful tool. For instance, primary amines have been used to catalyze the asymmetric Michael addition of ethyl 2-fluoro-2-nitroacetate to enones, yielding chiral α-fluoro-α-nitro ester ketones with two adjacent stereocenters. researchgate.net These reactions can proceed with excellent enantioselectivities (up to 99% ee). researchgate.net

Metal catalysis offers a broad spectrum of possibilities. Dual catalysis systems, such as combining copper and iridium catalysts, have enabled the stereodivergent synthesis of all four stereoisomers of α-fluoro γ-butyrolactones. nih.gov This is achieved by simply varying the chirality of the two metal catalysts, allowing for independent control over the two newly formed stereocenters. nih.gov Similarly, palladium-catalyzed asymmetric allylic alkylation of acyclic α-fluoro-β-ketoesters has been developed using the Trost family of chiral ligands, achieving up to 92% ee. whiterose.ac.uk

Substrate control , where a chiral auxiliary directs the stereochemical outcome of a reaction, remains a classic and effective strategy. For example, the zwitterionic aza-Claisen rearrangement of α-fluoroacid chlorides with homochiral N-allylpyrrolidines proceeds with high diastereoselectivity (99% de) to produce N-(α-fluoro-γ-vinylamide)pyrrolidine products. researchgate.net These can be further transformed into α-fluoro-γ-lactones.

The development of novel fluorinating reagents and reaction conditions also plays a crucial role. For instance, the reaction of ketene acetals with acetyl hypofluorite (B1221730), prepared directly from fluorine, provides a route to α-fluorocarboxylic esters that circumvents issues often associated with nucleophilic fluorinations. nih.gov

Ultimately, the successful synthesis of a specific chiral α-fluoro ester like Methyl 2-ethyl-2-fluorobutanoate relies on the careful selection and optimization of these stereocontrol strategies to navigate the intricate energy landscapes of the transition states leading to the desired stereoisomer.

Advanced Spectroscopic Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Ester Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the analysis of organofluorine compounds. The unique properties of the ¹⁹F nucleus, including its 100% natural abundance, high sensitivity, and wide chemical shift range, make it an exceptional probe for molecular characterization. magritek.comrsc.orgnih.gov

¹⁹F NMR spectroscopy is a powerful tool for the unambiguous determination of the structure of fluorinated organic molecules. rsc.org The large chemical shift dispersion in ¹⁹F NMR spectra minimizes the likelihood of signal overlap, simplifying spectral analysis even in complex mixtures. magritek.com This characteristic is invaluable for identifying individual fluorinated compounds and tracking their transformations during chemical reactions. rsc.org

The progress of a reaction involving fluorinated species can be readily monitored by acquiring sequential ¹⁹F NMR spectra. For instance, in a substitution reaction where a fluorine atom is displaced, the signal corresponding to the starting material will decrease over time, while a new signal for the fluorine-containing product or byproduct, such as hydrofluoric acid, will emerge and grow. magritek.com This allows for a detailed, real-time understanding of the reaction course.

The utility of ¹⁹F NMR extends to solid-phase synthesis, where fluorinated linkers can be employed. Monitoring the ¹⁹F NMR signal of the resin-bound intermediate provides direct information about the progress of reactions on the solid support, even for intermediates that are unstable under cleavage conditions. researchgate.net

The study of reaction kinetics is crucial for understanding reaction mechanisms and optimizing synthetic protocols. Real-time, or on-line, NMR monitoring has emerged as a potent technique for this purpose, providing detailed insights into the mechanistic and kinetic aspects of chemical processes. nih.govrsc.orgmpg.de By circulating the reaction mixture through an NMR spectrometer, it is possible to acquire data continuously as the reaction proceeds. rsc.orgresearchgate.net

This approach is particularly well-suited for studying the synthesis of fluorinated esters. For example, the kinetics of the formation of α-fluoro-α,β-unsaturated esters from α-fluoro-β-keto esters has been successfully monitored in real time using a compact NMR spectrometer. nih.gov Such studies allow for the determination of kinetic rate constants and activation energies for different steps of the reaction, revealing which step is rate-determining. nih.gov The combination of ¹H and ¹⁹F NMR in real-time monitoring provides a comprehensive view of the reaction, tracking both the fluorine-containing species and other components of the reaction mixture. magritek.comresearchgate.net

The development of specialized flow cells and the integration of NMR with microreactors have further advanced the capabilities of real-time reaction monitoring, enabling the study of rapid reactions with timescales of seconds to minutes. beilstein-journals.orgnih.gov

Kinetic Parameter Description Application in Fluorinated Ester Synthesis
Rate Constant (k) A measure of the speed of a chemical reaction.Determined from the change in concentration of reactants or products over time, as measured by real-time NMR.
Activation Energy (Ea) The minimum energy required for a reaction to occur.Calculated from the temperature dependence of the rate constant, providing insight into the reaction barrier. nih.gov
Reaction Order The relationship between the rate of a reaction and the concentration of the reactants.Determined by systematically varying the initial concentrations of reactants and monitoring the effect on the reaction rate via NMR.

While 1D NMR (¹H, ¹³C, ¹⁹F) provides fundamental structural information, the analysis of more complex molecules like certain α-fluoro esters often requires the use of two-dimensional (2D) NMR techniques. omicsonline.org 2D NMR experiments correlate different nuclei within the molecule, providing a more detailed picture of the molecular connectivity and spatial arrangement.

Common 2D NMR techniques used in the analysis of fluorinated esters include:

COSY (Correlation Spectroscopy): Identifies scalar couplings between protons (¹H-¹H), revealing which protons are connected through bonds. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates the chemical shifts of protons with directly attached heteronuclei, such as ¹³C or ¹⁵N. This is invaluable for assigning carbon signals in α-fluoro esters. omicsonline.orgyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and heteronuclei over multiple bonds (typically 2-4 bonds). This technique is crucial for piecing together the carbon skeleton and identifying quaternary carbons. omicsonline.orgyoutube.com

¹⁹F-¹H HETCOR (Heteronuclear Correlation): Correlates fluorine and proton chemical shifts, identifying ¹H-¹⁹F couplings which are essential for assigning signals in fluorinated molecules.

For complex α-fluoro esters, a combination of these 1D and 2D NMR experiments is often necessary to achieve a complete and unambiguous assignment of all proton, carbon, and fluorine signals, thereby fully elucidating the molecular structure. youtube.comacs.org

NMR Technique Information Provided Relevance to α-Fluoro Esters
1D ¹H NMR Provides information on the number and chemical environment of protons.Helps to identify the different proton groups in the molecule.
1D ¹³C NMR Shows the number of unique carbon environments.Determines the carbon framework of the ester.
1D ¹⁹F NMR Reveals the number and environment of fluorine atoms.Crucial for confirming the presence and location of fluorine. rsc.org
2D COSY Shows ¹H-¹H coupling networks.Establishes the connectivity between proton-bearing carbons. youtube.com
2D HSQC Correlates protons to their directly attached carbons.Links proton signals to their corresponding carbon signals. omicsonline.org
2D HMBC Shows long-range ¹H-¹³C correlations.Helps to assemble the complete molecular structure, including quaternary centers. omicsonline.org

Mass Spectrometry Workflows for Identification of Fluorinated Organic Compounds

Mass spectrometry (MS) is an indispensable analytical technique for the identification and quantification of organic compounds, including fluorinated species. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides highly accurate mass measurements, enabling the determination of the elemental composition of an unknown compound. nih.govresearchgate.net

A typical workflow for the identification of fluorinated organic compounds involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This approach combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. A targeted analysis can be used for the quantification of known fluorinated compounds for which analytical standards are available. nih.gov

For the discovery of new or unexpected fluorinated compounds, a non-targeted screening approach is employed. nih.govresearchgate.net This involves acquiring full-scan HRMS data and then using specialized software to extract features corresponding to potential fluorinated compounds based on their accurate mass and isotopic pattern. The fragmentation patterns obtained from MS/MS experiments provide further structural information that aids in the identification of the unknown compound. While powerful, it has been noted that LC-HRMS alone can sometimes fail to account for all fluorinated products in a sample. nih.gov Combining computational methods with experimental data, such as predicting ¹⁹F NMR shifts for structures identified by HRMS, can lead to more comprehensive product identification. nih.gov

Mass Spectrometry Technique Function Application in Fluorinated Compound Analysis
Liquid Chromatography (LC) Separates components of a mixture based on their physicochemical properties.Separates the target fluorinated ester from other compounds in a sample. nih.gov
High-Resolution Mass Spectrometry (HRMS) Measures the mass-to-charge ratio of ions with high accuracy.Allows for the determination of the elemental formula of the fluorinated compound. researchgate.net
Tandem Mass Spectrometry (MS/MS) Fragments ions and analyzes the resulting fragment ions.Provides structural information about the fluorinated compound by breaking it into smaller, identifiable pieces.
Gas Chromatography-Mass Spectrometry (GC-MS) An alternative to LC-MS where separation is performed in the gas phase.Suitable for volatile and thermally stable fluorinated compounds. stackexchange.com

Vibrational Spectroscopy (IR, Raman) in Mechanistic and Conformational Studies

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. mdpi.comfrontiersin.org These techniques are highly sensitive to the molecular structure and bonding, making them valuable for both mechanistic and conformational studies of fluorinated esters. nih.gov

IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. frontiersin.org Both techniques provide a unique "fingerprint" spectrum for a given molecule. frontiersin.org

In mechanistic studies, vibrational spectroscopy can be used to identify transient intermediates and to follow the formation of products by monitoring the appearance or disappearance of characteristic vibrational bands, such as the C=O stretching frequency of the ester group.

For conformational analysis, vibrational spectroscopy can distinguish between different rotational isomers (conformers) of a molecule, as each conformer will have a slightly different vibrational spectrum. mdpi.comnih.gov By studying the spectra at different temperatures, it is possible to determine the relative stabilities of the different conformers and to calculate the enthalpy difference between them. nih.gov Computational methods are often used in conjunction with experimental vibrational spectra to assign the observed bands to specific vibrational modes of the different conformers. mdpi.comnih.gov For complex molecules, techniques like vibrational circular dichroism (VCD) can provide additional stereochemical information. mdpi.com

Spectroscopic Band/Region Vibrational Mode Significance in Fluorinated Ester Analysis
~1750 cm⁻¹ C=O stretchCharacteristic of the ester functional group. Its position can be influenced by the electronegativity of the fluorine atom.
~1300-1000 cm⁻¹ C-F stretchIndicates the presence of carbon-fluorine bonds.
~1250-1000 cm⁻¹ C-O stretchAssociated with the ester linkage.
Fingerprint Region (<1500 cm⁻¹) Complex vibrationsProvides a unique pattern for the specific molecule, allowing for identification and differentiation of conformers.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Fluorinated Ester Systems

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework to predict and interpret the behavior of molecules. For fluorinated esters, these calculations are particularly valuable for understanding the effects of the highly electronegative fluorine atom on the molecule's structure and reactivity.

Density Functional Theory (DFT) has become a primary method for studying fluorinated organic compounds due to its balance of computational cost and accuracy. researchgate.netmdpi.com DFT methods are used to model various aspects of these molecules, including their electronic structure, reaction mechanisms, and spectroscopic properties. researchgate.net For instance, DFT calculations can predict the geometric parameters, vibrational frequencies, and NMR chemical shifts of fluorinated esters. nih.govvt.edu The choice of functional and basis set, such as B3LYP with a 6-311++G(d,p) basis set, is crucial for obtaining reliable results that align with experimental data. acs.org

Recent studies have demonstrated the utility of DFT in understanding the interactions within fluorinated systems. For example, DFT has been used to investigate the ternary interaction system of fluorinated ethylene (B1197577) carbonate, a lithium ion, and a graphene model, shedding light on the effects of fluorine substitution on binding energies. mdpi.com Furthermore, DFT modeling has been instrumental in elucidating the mechanisms of catalytic fluorination reactions, providing insights that have facilitated advancements in the field. researchgate.net

A key application of DFT is in predicting reactivity. The calculated global reactivity descriptors can indicate the propensity for charge transfer reactions and the relative stability of different compounds. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets Used in Fluorinated Compound Analysis

FunctionalBasis SetTypical Applications
B3LYP6-31+G(d,p)Geometry optimization, Vibrational frequencies, NMR chemical shifts vt.edunih.gov
M06-2X6-311++G(d,p)Noncovalent interactions, Thermochemistry, Kinetics acs.org
ωB97XDaug-cc-pVDZAccurate prediction of ¹⁹F NMR chemical shifts rsc.org
PBE with Hubbard U correctionVASPModeling surface catalysis and fluorination reactions hlrn.de

This table is for illustrative purposes and does not represent an exhaustive list.

Hartree-Fock (HF) theory is a foundational ab initio method that provides a starting point for more advanced computational studies. ntnu.no While often less accurate than DFT for many properties due to its neglect of electron correlation, HF is valuable for providing a qualitative understanding of molecular orbitals and electronic structure. hi.is The HF method is used to optimize molecular geometries and calculate electronic properties. ntnu.nouoa.gr However, a known systematic error in HF calculations is that bond lengths are often predicted to be shorter than experimental values. hi.is The accuracy of HF calculations is dependent on the basis set used, with larger and more flexible basis sets, such as 6-311+G**, approaching the Hartree-Fock limit. hi.is

Prediction of Spectroscopic Parameters (e.g., ¹⁹F NMR Shifts) using Computational Methods

Computational methods are increasingly used to predict spectroscopic parameters, which is particularly useful for complex molecules where experimental assignment can be challenging. The prediction of ¹⁹F NMR chemical shifts is a significant application, given the large chemical shift range and sensitivity of fluorine to its electronic environment. nih.govnsf.gov

DFT methods, such as ωB97XD with the 6-31+G(d,p) basis set, have been shown to provide accurate predictions of ¹⁹F NMR chemical shifts for a variety of per- and polyfluoroalkyl substances (PFAS). nsf.gov The accuracy of these predictions can be further improved by using scaling factors derived from a training set of molecules with known experimental shifts. nih.gov Computational protocols have been developed that account for factors like dispersion corrections and solvation effects to enhance the reliability of the predicted shifts. rsc.orgnsf.gov These computational tools can differentiate between various protonated, unprotonated, and conformational structures, aiding in the identification of unknown fluorinated compounds. nsf.gov The combination of quantum mechanics (QM) and machine learning (ML) methods also shows promise for improving the accuracy and efficiency of ¹⁹F NMR chemical shift prediction. chemrxiv.org

Modeling of Reaction Mechanisms and Transition States in Fluorination Processes

Understanding the mechanisms of fluorination reactions is crucial for developing new synthetic methodologies. Computational chemistry offers a powerful approach to model these complex processes, including the identification of transition states and the calculation of reaction barriers. researchgate.netaip.org

DFT calculations are widely employed to investigate the pathways of fluorination reactions. hlrn.de For example, the mechanism of electrochemical fluorination, such as the Simons process, has been modeled using periodic DFT calculations to understand the role of the nickel anode and the formation of fluorinated products. hlrn.de These models can explore the adsorption of organic substrates on catalyst surfaces and identify potential reaction intermediates and transition states. hlrn.de The climbing image nudged elastic band (CI-NEB) method is a common technique used to locate transition state structures. hlrn.de

Computational studies can also elucidate the factors that control the reactivity and selectivity of fluorination reactions. researchgate.net By modeling the reaction coordinates, researchers can gain insights into the catalytic processes and explain observed selectivities. researchgate.net These computational models can guide the design of more efficient and selective fluorination catalysts. energy-reporters.com

Analysis of Electronic Structure and Reactivity Descriptors (e.g., HOMO/LUMO, Mulliken Charges, Electron Density Mapping)

The electronic structure of a molecule governs its reactivity. Computational methods provide a suite of tools to analyze the electronic distribution and predict chemical behavior.

HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontier molecular orbitals that play a crucial role in chemical reactions. researchgate.netyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller gap generally suggests higher reactivity. For fluorinated esters, the introduction of fluorine can significantly influence the energies of these frontier orbitals. semanticscholar.orgresearchgate.net

Mulliken Charges: Mulliken population analysis is a method for assigning partial atomic charges within a molecule, providing insights into the distribution of electrons. nist.govuni-muenchen.de While it has known limitations, such as basis set dependency, it can offer a qualitative picture of the charge distribution. uni-muenchen.dersc.org For fluorinated compounds, Mulliken charge analysis can highlight the electron-withdrawing effect of the fluorine atom. researchgate.net

Electron Density Mapping: Visualizing the electron density distribution provides a direct picture of the bonding and electronic structure of a molecule. gla.ac.ukresearchgate.netyoutube.com Deformation electron density maps, which show the difference between the total electron density and the sum of the densities of the isolated atoms, can reveal regions of charge accumulation and depletion upon bond formation. arizona.edu These maps are valuable for understanding bonding interactions and the influence of substituents like fluorine on the electronic environment. researchgate.netyoutube.com

Table 2: Calculated Electronic Properties for a Hypothetical Fluorinated Ester

PropertyCalculated Value
HOMO Energy-7.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap6.7 eV
Mulliken Charge on Fluorine-0.35 e
Dipole Moment2.5 D

These values are illustrative and would need to be calculated specifically for Methyl 2-ethyl-2-fluorobutanoate using appropriate computational methods.

Conformational Analysis and its Impact on the Reactivity of Fluorinated Esters

The three-dimensional arrangement of atoms in a molecule, its conformation, can have a significant impact on its physical properties and chemical reactivity. nih.govnih.gov Fluorine substitution is known to exert specific and often predictable effects on molecular conformation, which can, in turn, influence reaction outcomes. nih.govacs.org

Computational methods are essential for exploring the potential energy surface of a molecule and identifying its stable conformers. nih.govresearchgate.net For fluorinated esters, the gauche effect, where a gauche arrangement of fluorine and an adjacent electronegative group is favored, can play a significant role in determining the preferred conformation. nih.gov This conformational preference can affect the accessibility of reactive sites and the orbital overlap required for a particular reaction to occur. nih.gov

For example, studies on α-fluoroketones have shown that their reactivity towards borohydride (B1222165) reduction is influenced by the conformational equilibrium. nih.gov Reactive conformations where the C-F bond is properly aligned for optimal orbital overlap with the carbonyl group may be disfavored, leading to lower reactivity compared to other α-halogenated ketones. nih.gov A similar conformational analysis of this compound would be crucial for understanding its reactivity in various chemical transformations. acs.org

Energetic Considerations and Bond Parameters in Fluorinated Systems

The introduction of a fluorine atom at the α-position of an ester, as in this compound, induces significant changes in the molecule's conformational preferences, energetic landscape, and bond parameters. These alterations are primarily governed by stereoelectronic effects, which are fundamental to understanding the chemistry of fluorinated organic compounds.

Research Findings

Computational and theoretical studies on analogous α-fluorinated carbonyl systems provide a framework for understanding the energetic considerations and bond parameters of this compound. The high electronegativity of fluorine and the nature of the carbon-fluorine (C-F) bond are central to these effects.

One of the most significant phenomena is the gauche effect , where a conformation with adjacent electronegative substituents having a dihedral angle of approximately 60° is favored over the anti-conformation (180°). In the context of an α-fluoroester, this effect influences the rotational barrier around the Cα-Cβ bond of the ethyl group and the Cα-C(O) bond. The preference for a gauche arrangement is often attributed to stabilizing hyperconjugative interactions, where electron density is donated from a C-H or C-C σ-bonding orbital into the low-lying σ* antibonding orbital of the C-F bond. wikipedia.org

Furthermore, the presence of the fluorine atom can induce an anomeric effect . This effect typically describes the preference for an axial conformation of an electronegative substituent on a heterocyclic ring containing a heteroatom, but it can be generalized to acyclic systems. rsc.orgwikipedia.org In this compound, a stabilizing interaction can occur between a lone pair of the ester oxygen and the σ* orbital of the C-F bond. This n -> σ* interaction is maximized when the lone pair and the C-F bond are anti-periplanar, influencing the conformation around the Cα-C(O) bond.

The fluorination of organic molecules is known to impact their stability and electronic properties. st-andrews.ac.ukrsc.org The introduction of fluorine can enhance thermal stability and alter the reactivity of the ester group. For instance, studies on the hydrolysis of fluorinated esters have shown that the stability can be tuned by the degree and position of fluorination. researchgate.net While specific studies on this compound are not prevalent, research on similar fluorinated compounds indicates that the electron-withdrawing nature of fluorine can affect the electron density at the carbonyl carbon, influencing its susceptibility to nucleophilic attack.

Data Tables

Table 1: Typical Bond Lengths in Related Fluorinated Organic Compounds

Bond Typical Bond Length (Å)
C-F 1.35 - 1.41
C-C 1.52 - 1.55
C=O 1.20 - 1.22
C-O 1.33 - 1.36
O-CH₃ 1.43 - 1.45
C-H 1.09 - 1.10

Note: These are generalized values and the actual bond lengths in this compound may vary based on the specific conformational and electronic environment.

Table 2: Typical Bond Angles in Related Fluorinated Organic Compounds

Angle Typical Bond Angle (°)
F-C-C 108 - 112
F-C-C=O 107 - 111
C-C-C 109 - 112
O=C-O 123 - 126
C-O-C 115 - 118

Note: These are generalized values. The actual bond angles will be influenced by steric interactions between the ethyl and methyl groups, as well as by the stereoelectronic effects of the fluorine atom.

The energetic landscape of this compound is expected to be complex, with multiple local minima corresponding to different rotational conformers. The relative energies of these conformers would be determined by a balance of steric hindrance between the ethyl, methyl, and methoxy (B1213986) groups, and the aforementioned stabilizing stereoelectronic interactions involving the fluorine atom.

Future Directions in α Fluoro Ester Research

Development of Sustainable and Green Synthetic Methodologies for Fluorinated Esters

The future synthesis of α-fluoro esters, including specific targets like methyl 2-ethyl-2-fluorobutanoate, will be increasingly governed by the principles of green chemistry. This involves a significant shift away from traditional fluorination methods that often use hazardous and difficult-to-handle reagents like elemental fluorine (F₂) and hydrofluoric acid (HF). numberanalytics.comnumberanalytics.comtandfonline.com Research is focused on developing safer, more efficient, and environmentally benign alternatives. numberanalytics.comscispace.com

Key developments in this area include:

Safer Fluorinating Reagents: The use of modern electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® has become widespread. numberanalytics.comnumberanalytics.comnih.gov These reagents are solids that are easier and safer to handle than their gaseous or highly corrosive predecessors, representing a significant step forward in greening fluorination processes. tandfonline.comacsgcipr.org

Catalytic Approaches: A major goal is to move from stoichiometric to catalytic processes. rsc.org Catalytic methods improve atom economy, reduce waste, and often allow for milder reaction conditions. numberanalytics.comnumberanalytics.com The development of both transition-metal and organocatalytic systems is crucial for efficiently constructing the C-F bond. rsc.org

Emerging Green Technologies: Electrochemical fluorination is a promising green technique that offers a reagent-free approach to introducing fluorine under mild conditions, with potential for scalability. numberanalytics.comtandfonline.com Furthermore, the application of biocatalysis, using enzymes for specific transformations, represents another frontier for the sustainable synthesis of fluorinated compounds. rsc.orgrsc.org

The effectiveness of these green methodologies can be quantified using metrics such as Process Mass Intensity (PMI), which helps in comparing the environmental footprint of different synthetic routes. acsgcipr.org The table below contrasts traditional and emerging green fluorination approaches.

AspectTraditional MethodsGreen/Sustainable Methods
ReagentsHF, F₂ gas, SbF₃ tandfonline.comscispace.comSelectfluor®, NFSI, KHF₂ numberanalytics.comeurekalert.org
Safety ProfileHighly toxic, corrosive, explosive risk tandfonline.comacsgcipr.orgStable solids, less hazardous numberanalytics.com
Process TypeOften stoichiometricPrimarily catalytic (metal or organo) rsc.org
Waste GenerationHigh, often produces hazardous byproducts tandfonline.comscispace.comMinimized waste, higher atom economy numberanalytics.comacsgcipr.org
Emerging Tech-Electrochemical fluorination, Biocatalysis numberanalytics.comrsc.org

Exploration of Novel Reactivity Patterns and Stereoselective Transformations

A significant challenge in the synthesis of compounds like this compound is the creation of the fluorinated stereocenter, particularly when it is a quaternary carbon (a carbon atom bonded to four other non-hydrogen atoms). The asymmetric construction of such centers is a key area of ongoing research. researchgate.netnih.govrsc.org Acyclic β-keto esters, the precursors to compounds like this compound, are known to be particularly challenging substrates for achieving high stereoselectivity compared to their cyclic counterparts. nih.govacs.orgresearchgate.net

Future progress in this area will likely focus on:

Advanced Catalytic Systems: The development of novel transition-metal catalysts (e.g., based on palladium, iridium, copper, or silver) and chiral ligands is essential for controlling stereoselectivity. nih.govresearchgate.netnih.gov These catalysts facilitate reactions like asymmetric allylic alkylation, which can be used to construct complex fluorinated molecules with high enantiomeric excess (ee). rsc.org

Organocatalysis: Metal-free organocatalytic methods provide a powerful alternative for asymmetric fluorination. nih.gov Chiral primary and secondary amines, as well as phase-transfer catalysts, have been successfully employed to create chiral C-F bonds. nih.govnih.gov

New Reaction Pathways: Researchers are continuously exploring novel ways to form C-F bonds and functionalize fluorinated molecules. This includes visible-light photoredox catalysis, which allows for C-F bond formation and cleavage under exceptionally mild conditions through radical intermediates. nih.govprinceton.edu Such methods open up previously inaccessible synthetic routes. nih.gov

Catalytic StrategyKey FeaturesRelevant Metals/CatalystsReferences
Transition-Metal CatalysisEnables cross-coupling and other transformations to form C-F bonds with high selectivity. Relies on rational ligand design.Palladium (Pd), Silver (Ag), Copper (Cu), Iridium (Ir) nih.govresearchgate.netnih.gov
OrganocatalysisMetal-free approach using small chiral organic molecules to induce asymmetry.Chiral amines, Phase-transfer catalysts, Chiral iodoarenes nih.govnih.govacs.org
Photoredox CatalysisUses visible light to generate radical intermediates, enabling novel and mild C-F bond formations and transformations.Photocatalysts (e.g., Iridium or Ruthenium complexes), Organic dyes nih.govprinceton.edu

Advanced Computational Modeling for Predictive Chemistry and Catalyst Design

Computational chemistry has become an indispensable tool in modern organofluorine research. For a specific molecule like this compound, computational models can predict its properties and reactivity, guiding experimental work and saving significant time and resources.

Future directions in this subfield include:

Mechanism Elucidation: Quantum mechanical methods, such as Density Functional Theory (DFT), are used to investigate complex reaction mechanisms in detail. wwu.edu This includes understanding how catalysts activate substrates, how the C-F bond is formed, and what factors control stereoselectivity. nih.govacs.org

Predictive Catalyst Design: A major goal is to move from trial-and-error catalyst discovery to rational, de novo catalyst design. nih.govacs.org Machine learning and computational screening can be used to evaluate vast numbers of potential catalyst structures and identify candidates with optimal activity and selectivity for a specific transformation, such as the synthesis of α-fluoro esters. nih.gov

Understanding Fluorine's Effects: Computational studies provide deep insight into how the high electronegativity and small size of fluorine influence a molecule's conformation, electronic properties, and interactions with biological targets. acs.orgwiley.com This understanding is crucial for designing fluorinated molecules with desired functions.

Integration of Multidisciplinary Approaches for Comprehensive Organofluorine Chemistry Research

The significance of organofluorine compounds like α-fluoro esters is increasingly recognized in fields beyond traditional chemistry. nih.govnih.gov The future of this research area lies in its deep integration with other scientific disciplines. The synthesis of novel molecules like this compound is not an end in itself but a means to explore new functionalities and applications.

Key areas of interdisciplinary focus include:

Medicinal Chemistry and Drug Discovery: Fluorine is a key element in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. rsc.orgnih.gov The development of new methods to create fluorinated esters and other scaffolds provides medicinal chemists with a larger toolkit to design next-generation drugs. wiley.comnih.gov

Agrochemicals: Similar to pharmaceuticals, a large percentage of modern agrochemicals contain fluorine to enhance their efficacy and stability. numberanalytics.com

Materials Science: Fluorinated compounds are essential for creating advanced materials, including polymers, liquid crystals, and ferroelectrics, due to the unique properties conferred by the C-F bond. numberanalytics.comacs.orgwiley.com

Positron Emission Tomography (PET): The development of efficient fluorination methods is critical for synthesizing radiotracers using the fluorine-18 (B77423) (¹⁸F) isotope. researchgate.netnih.gov PET is a powerful in-vivo imaging technique used in medical diagnostics and drug development, and there is a strong demand for new and efficient methods for late-stage ¹⁸F-labeling. nih.govwwu.edu

This multidisciplinary approach ensures that fundamental research into the synthesis and properties of compounds like this compound is directly linked to solving real-world challenges in medicine, agriculture, and technology. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-ethyl-2-fluorobutanoate, and how can reaction conditions be systematically optimized?

  • Methodology :

  • Start with fluorination of the β-carbon in a butanoate ester precursor. Use anhydrous solvents (e.g., THF) to avoid hydrolysis and maintain inert conditions (N₂ atmosphere) for sensitive intermediates .
  • Optimize reaction parameters (temperature, stoichiometry of fluorinating agents, catalyst selection) via Design of Experiments (DoE). For example, evaluate the impact of varying equivalents of trifluoroethylamine derivatives on yield, as seen in analogous ester syntheses .
  • Monitor progress via TLC or LCMS, and purify via C18 reverse-phase chromatography (acetonitrile/water gradients) to isolate the fluorinated product .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodology :

  • Combine ¹H/¹³C NMR to identify alkyl/fluorine substituents (e.g., characteristic fluorine splitting patterns and ester carbonyl signals at ~170 ppm).
  • Use LCMS (ESI+) to confirm molecular ion peaks and HPLC retention times for purity assessment, referencing retention data from structurally similar esters .
  • Validate fluorine incorporation via ¹⁹F NMR or X-ray crystallography if crystalline derivatives are obtainable.

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data or unexpected byproduct formation during this compound synthesis?

  • Methodology :

  • Contradiction Analysis : Compare observed NMR/LCMS results with computational predictions (e.g., DFT calculations for expected chemical shifts).
  • Byproduct Identification : Use high-resolution MS/MS to characterize impurities. For example, ester hydrolysis byproducts (e.g., carboxylic acids) may form due to trace moisture; mitigate via rigorous solvent drying .
  • Reaction Mechanism Studies : Employ isotopic labeling (e.g., ¹⁸O in ester groups) to trace hydrolysis pathways or fluorine migration during synthesis .

Q. How can this compound serve as a precursor in designing fluorinated bioactive molecules?

  • Methodology :

  • Derivatization : React the ester with nucleophiles (e.g., Grignard reagents) to generate fluorinated alcohols or ketones. For example, reduce the ester to a fluorinated alcohol for antimicrobial activity studies .
  • Biological Testing : Screen derivatives in enzyme inhibition assays (e.g., fluorinated analogs as protease inhibitors) using fluorophore-based kinetic assays.
  • Structure-Activity Relationship (SAR) : Correlate fluorine’s electronegativity with bioavailability using logP measurements and in vitro permeability models .

Q. What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Degradation Studies : Incubate the compound in buffered solutions (pH 2–12) at 25–60°C. Monitor ester hydrolysis via HPLC and quantify degradation products (e.g., 2-ethyl-2-fluorobutanoic acid) .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions.
  • Stabilization Strategies : Test antioxidants (e.g., BHT) or lyoprotectants if the compound is prone to oxidative or thermal decomposition.

Data-Driven Research Challenges

Q. How can researchers address discrepancies between computational predictions and experimental data for this compound’s reactivity?

  • Methodology :

  • Benchmarking : Compare DFT-calculated reaction barriers (e.g., fluorination transition states) with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR).
  • Solvent Effects : Re-evaluate computational models to include explicit solvent interactions (e.g., THF’s coordination in SN2 mechanisms) .
  • Error Analysis : Quantify uncertainties in crystallographic data (e.g., thermal motion in X-ray structures) to refine computational parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.